3-Fluoro-4-(hydrazinylmethyl)pyridine

Description

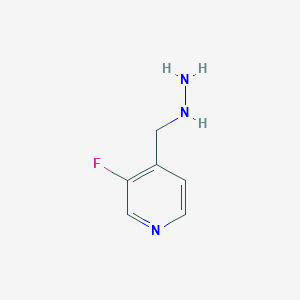

3-Fluoro-4-(hydrazinylmethyl)pyridine is a fluorinated pyridine derivative featuring a hydrazinylmethyl (-CH₂-NH-NH₂) group at the 4-position and a fluorine atom at the 3-position of the pyridine ring.

Properties

Molecular Formula |

C6H8FN3 |

|---|---|

Molecular Weight |

141.15 g/mol |

IUPAC Name |

(3-fluoropyridin-4-yl)methylhydrazine |

InChI |

InChI=1S/C6H8FN3/c7-6-4-9-2-1-5(6)3-10-8/h1-2,4,10H,3,8H2 |

InChI Key |

JYOBPMUOCNQYAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CNN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(hydrazinylmethyl)pyridine typically involves the introduction of the fluorine atom and the hydrazinylmethyl group onto the pyridine ring. One common method starts with the fluorination of 4-(hydrazinylmethyl)pyridine. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Another approach involves the direct introduction of the hydrazinylmethyl group onto 3-fluoropyridine. This can be done through a nucleophilic substitution reaction where 3-fluoropyridine is reacted with hydrazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in a polar solvent like ethanol or water at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates. Catalysts and optimized reaction pathways are employed to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(hydrazinylmethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form amines or hydrazones using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Azides, nitriles.

Reduction: Amines, hydrazones.

Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

The hydrazinyl moiety in 3-Fluoro-4-(hydrazinylmethyl)pyridine is known for its diverse biological activities. Compounds containing hydrazine derivatives have been linked to various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This compound's structure suggests it may serve as a pharmacophore for developing new therapeutic agents targeting specific biological pathways.

Case Study:

Research indicates that compounds similar to this compound have shown promise in treating conditions such as neuropathic pain and certain cancers. For instance, studies on related hydrazine derivatives have demonstrated their ability to inhibit specific enzymes involved in tumor progression, highlighting their potential in cancer therapy .

Organic Synthesis

Synthetic Applications:

The unique structure of this compound allows it to act as an intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, including coupling reactions and cyclizations.

Synthesis Methods:

Several synthetic routes have been developed for obtaining this compound, often involving the modification of existing pyridine derivatives. These methods include:

- Nucleophilic substitution reactions , which can introduce the hydrazinylmethyl group onto the pyridine ring.

- Fluorination techniques , which selectively add the fluorine atom at the desired position on the pyridine ring .

Agrochemical Applications

Pesticide Development:

Fluorinated compounds are increasingly being explored in agrochemicals due to their enhanced biological activity and stability. The incorporation of this compound into pesticide formulations could improve efficacy against pests due to its unique chemical properties.

Research Insights:

Studies have shown that trifluoromethylpyridines, closely related to this compound, are effective in crop protection against various pests. This suggests that similar fluorinated derivatives could be developed for agricultural use .

Summary Table of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Fluoro-4-hydroxymethylpyridine | Hydroxymethyl group on pyridine | Potential use in neuropharmacology |

| 3-Amino-4-fluoropyridine | Amino group instead of hydrazinyl | Known for anti-inflammatory properties |

| 2-Hydroxy-N-(pyridin-2-yl)acetamide | Acetamide structure with pyridine | Exhibits analgesic effects |

| N-(pyridin-4-yl)hydroxylamine | Hydroxylamine attached to pyridine | Antimicrobial activity |

Mechanism of Action

The mechanism by which 3-Fluoro-4-(hydrazinylmethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinylmethyl group can form hydrogen bonds and other interactions with active sites, while the fluorine atom can influence the compound’s electronic properties and binding affinity. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

- Hydrazinylmethyl vs.

- Fluorine vs. Chlorine/Trifluoromethyl : Fluorine’s smaller size and electronegativity improve metabolic stability over bulkier groups like CF₃, while chlorine introduces steric hindrance .

- Hydroxyl vs. Hydrazinylmethyl : The hydroxyl group (as in 2-Fluoro-4-hydroxy-3-CF₃-pyridine) offers acidity for salt formation, whereas hydrazinylmethyl enables nucleophilic reactions .

Key Observations:

- Antimicrobial vs. Anti-inflammatory : Chlorine/trifluoromethyl-substituted pyridines (e.g., 2-Chloro-4-CF₃-pyridine) exhibit stronger anti-inflammatory effects, whereas fluorinated hydrazinyl derivatives may prioritize enzymatic targets .

Key Observations:

- Hydrazine Incorporation : Introducing the hydrazinylmethyl group may require multi-step synthesis, similar to methods for 4-(Hydrazinylmethyl)pyridine .

- Fluorination Efficiency: Mono-fluorination (as in this compound) is more feasible than perfluorination, which suffers from low yields .

Biological Activity

3-Fluoro-4-(hydrazinylmethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine group attached to a pyridine ring, which is further substituted with a fluorine atom. This unique structure contributes to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its influence on various biological pathways:

- Nitric Oxide Synthase Activation : The compound has been shown to stimulate soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). This pathway is crucial for vasodilation and has implications in treating pulmonary hypertension .

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound exhibit antiviral activity against Hepatitis B virus (HBV) and HIV. The mechanism involves inhibition of viral polymerases, thereby disrupting viral replication .

- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties, showing effectiveness against various Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Detailed Research Insights

- Vasodilation Studies : In vitro assays demonstrated that this compound significantly increases cGMP levels in endothelial cells, suggesting its potential as a therapeutic agent for cardiovascular diseases .

- Antiviral Efficacy : A study reported that certain nucleoside analogs derived from this compound exhibited IC50 values as low as 0.12 µM against HBV polymerase, indicating strong antiviral activity with minimal cytotoxicity .

- Antimicrobial Tests : In vitro tests revealed that the compound showed substantial antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. What are the key synthetic routes for preparing 3-fluoro-4-(hydrazinylmethyl)pyridine?

The compound can be synthesized via Stille coupling or Suzuki-Miyaura cross-coupling using halogenated pyridine precursors. For example, 3-fluoro-4-(tributylstannyl)pyridine (CAS 259807-88-0) serves as a flexible intermediate for coupling with hydrazine derivatives . Alternatively, regioselective iodination of chloropyrazines followed by metal-catalyzed coupling with boronic acid intermediates has been reported for structurally similar compounds . Purification typically involves column chromatography, and yields depend on the stability of the hydrazinyl group under reaction conditions.

Q. How can the purity and structural integrity of this compound be validated?

Use 1H/13C NMR spectroscopy to confirm regiochemistry and functional group integrity. For example, in related fluoro-pyridine derivatives, characteristic aromatic proton signals appear at δ 8.5–7.1 ppm in CDCl3, with coupling constants (e.g., J = 4.7–8.5 Hz) confirming fluorine substitution patterns . High-resolution mass spectrometry (HRMS) and HPLC (with UV detection at 254 nm) are recommended for purity assessment. Elemental analysis can further verify stoichiometry.

Q. What safety precautions are critical when handling this compound?

The hydrazinyl group poses reactivity risks , including potential exothermic decomposition. Work under inert atmospheres (N2/Ar) in fume hoods, and avoid contact with oxidizing agents. Use PPE (gloves, goggles) and store at 2–8°C in airtight, light-resistant containers. Refer to SDS data for similar hydrazine derivatives, which highlight hazards like H315 (skin irritation) and H319 (eye damage) .

Advanced Research Questions

Q. How does the hydrazinylmethyl substituent influence the electronic properties of the pyridine ring?

The hydrazinyl group acts as an electron-donating substituent , altering the pyridine ring’s electron density. This can be quantified via Hammett constants (σ) or computational methods (DFT calculations). Experimentally, FTIR spectroscopy with pyridine as a probe molecule (e.g., analyzing Brønsted/Lewis acid site interactions) can reveal shifts in ν(C=N) or ν(N-H) bands, indicating electronic perturbations .

Q. What strategies mitigate competing side reactions during functionalization of the hydrazinyl group?

To avoid undesired oxidation or dimerization:

- Use bulky protecting groups (e.g., Boc or Fmoc) on the hydrazine moiety during synthetic steps.

- Employ low-temperature conditions (−78°C to 0°C) for reactions involving electrophiles.

- Monitor reaction progress via TLC or in-situ IR to detect intermediates. For example, in arylations, Pd-catalyzed cross-coupling at 80°C with [Pd(PPh3)4] has shown selectivity for hydrazinylmethyl derivatives over pyridine ring substitution .

Q. How can contradictory NMR data for regiochemical assignments be resolved?

Contradictions often arise from overlapping signals or dynamic effects. Use 2D NMR techniques (COSY, NOESY, HSQC) to differentiate substituent positions. For example, NOE correlations between the hydrazinylmethyl protons and pyridine H-2/H-6 can confirm substitution at the 4-position. Deuterium exchange experiments or variable-temperature NMR may clarify exchange broadening caused by NH tautomerism .

Q. What are the challenges in achieving enantioselective modifications of this compound?

The planar pyridine ring and flexible hydrazinyl group complicate chiral induction. Strategies include:

- Chiral auxiliaries : Attach a menthol or binaphthyl group to the hydrazine nitrogen before functionalization.

- Asymmetric catalysis : Use Ru or Rh complexes with BINAP ligands for hydrogenation of prochiral ketones derived from the hydrazinylmethyl side chain.

- Crystallization-induced dynamic resolution (CIDR) to separate enantiomers .

Methodological Resources

- Synthetic Protocols : Optimized Stille coupling conditions (e.g., 10 mol% Pd2(dba)3, AsPh3, DMF, 80°C) .

- Analytical Tools : X-ray crystallography for unambiguous regiochemical confirmation (if crystals are obtainable).

- Computational Support : Gaussian or ORCA for predicting reaction pathways and substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.